molecular formula C28H27N5O2S B2387739 4-benzyl-N-isopropyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111210-85-5

4-benzyl-N-isopropyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2387739
CAS No.: 1111210-85-5
M. Wt: 497.62
InChI Key:
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Description

The compound “4-benzyl-N-isopropyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline class . This class of compounds has been synthesized as potential antiviral and antimicrobial agents . The presence of a benzyl group in the 4-position of the 1,2,4-triazole has been shown to inhibit the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Scientific Research Applications

Synthesis and Biological Activity

  • Analgesic Activity : Triazoles bearing a quinazoline moiety have been synthesized and evaluated for their analgesic activities. These studies highlight the potential of quinazoline derivatives as analgesic agents, showcasing their relevance in medicinal chemistry (Saad, Osman, & Moustafa, 2011).

  • Antimicrobial Activity : Another area of application involves the preparation and evaluation of quinoline derivatives containing an azole nucleus for antimicrobial activity. This underscores the importance of such compounds in developing new antimicrobial agents (Özyanik, Demirci, Bektaş, & Demirbas, 2012).

Synthetic Methods and Chemical Properties

  • Regioselectivity in Electrophilic Attack : Research on the regioselectivity of electrophilic attack on related compounds provides valuable insights into the synthetic versatility and chemical properties of triazoloquinazoline derivatives, which is crucial for designing compounds with specific biological activities (Fathalla, Čajan, & Pazdera, 2000).

  • Combinatorial Synthesis : The development of combinatorial libraries of new disubstituted and trisubstituted quinazoline derivatives showcases the compound's role in facilitating the rapid synthesis of diverse chemical entities for potential drug discovery efforts (Ivachtchenko, Kovalenko, & Drushlyak, 2003).

Potential Therapeutic Applications

  • Anticancer and FGFR1 Inhibitory Activity : Isoindoloquinazoline derivatives, similar in structure to triazoloquinazolines, have been synthesized and evaluated for their anticancer and FGFR1 inhibitory activities, indicating the potential of quinazoline derivatives in cancer therapy (Voskoboynik, Starosyla, & Protopopo, 2016).

Properties

IUPAC Name

4-benzyl-1-[(2-methylphenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O2S/c1-18(2)29-25(34)21-13-14-23-24(15-21)33-27(32(26(23)35)16-20-10-5-4-6-11-20)30-31-28(33)36-17-22-12-8-7-9-19(22)3/h4-15,18H,16-17H2,1-3H3,(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDUBMAZVHYIAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N3CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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